molecular formula C13H24ClNO3 B1392437 2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride CAS No. 1220031-93-5

2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride

Cat. No.: B1392437
CAS No.: 1220031-93-5
M. Wt: 277.79 g/mol
InChI Key: LVCBDMHQTXCEEJ-UHFFFAOYSA-N
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Description

2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is a chemical compound that features a piperidine ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with tetrahydropyran-4-carboxylate esters. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Substitution: Common reagents include alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate
  • 2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate acetate
  • 2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate sulfate

Uniqueness

2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-piperidin-3-ylethyl oxane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3.ClH/c15-13(12-4-7-16-8-5-12)17-9-3-11-2-1-6-14-10-11;/h11-12,14H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCBDMHQTXCEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC(=O)C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride
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2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride
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2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride

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